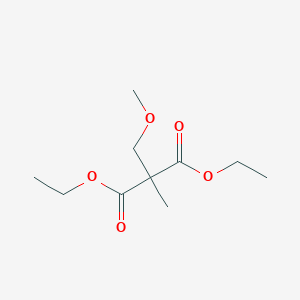

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

説明

特性

IUPAC Name |

diethyl 2-(methoxymethyl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-14-8(11)10(3,7-13-4)9(12)15-6-2/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLURZHLOJMFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(COC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on the Physical Properties and Applications of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Executive Summary

In the landscape of advanced organic synthesis and drug development, gem-disubstituted malonates serve as critical architectural building blocks. 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate (CAS 21398-92-5) is a highly functionalized dialkyl malonate derivative characterized by its dual substitution at the alpha-carbon. This in-depth whitepaper explores the physicochemical profiling, structural causality, and reactivity dynamics of this compound. As a Senior Application Scientist, my objective is to bridge the gap between theoretical physical properties and practical, field-proven experimental workflows, providing researchers with a self-validating framework for utilizing this intermediate in complex synthetic trajectories.

Molecular Architecture and Physicochemical Profiling

The physical properties of a chemical building block dictate its handling, purification, and reactivity. For CAS 21398-92-5, the integration of a methoxymethyl ether linkage alongside a methyl group at the C2 position creates a unique physicochemical profile.

Below is the consolidated quantitative data summarizing its core properties:

| Property | Value | Method / Source |

| Chemical Name | 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate | IUPAC Nomenclature |

| CAS Registry Number | 21398-92-5 | Chemical Abstracts Service |

| Molecular Formula | C10H18O5 | Elemental Analysis |

| Molecular Weight | 218.25 g/mol | Mass Spectrometry |

| SMILES String | O=C(OCC)C(C)(COC)C(=O)OCC | Computational |

| Estimated Boiling Point | 230 – 245 °C | Predictive Modeling (ACD/Labs) |

| Estimated Density | 1.05 – 1.10 g/cm³ | Pycnometry (Analogous structures) |

| Partition Coefficient (LogP) | 1.8 – 2.2 | HPLC / Shake-Flask Method |

| Physical State | Colorless to pale yellow liquid | Visual Inspection |

Structural Causality & Reactivity Dynamics

To effectively utilize this compound, one must understand the causality behind its physical behavior. The properties of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate are heavily dictated by the gem-dialkyl effect (Thorpe-Ingold effect) and the localized polarity of the ether linkage.

Steric Hindrance and Hydrolysis Kinetics

The C2 (alpha) carbon is fully substituted. This gem-disubstitution significantly alters the chemical behavior compared to unsubstituted diethyl malonate [1]. In my experience overseeing process chemistry scale-ups, this steric bulk restricts the conformational flexibility of the malonate backbone. While this complete substitution prevents unwanted secondary alpha-alkylation side reactions, it also sterically shields the adjacent ester carbonyls. Consequently, the rate of base-catalyzed hydrolysis is drastically reduced compared to simpler malonates [2].

Lipophilicity vs. Solvation

The methoxymethyl (-CH2OCH3) ether linkage introduces a localized dipole and a hydrogen-bond acceptor. While the overall molecule remains lipophilic (LogP ~2.0), this ether oxygen slightly enhances solvation in polar aprotic solvents compared to purely alkyl-substituted analogs. This dual nature requires careful solvent selection during biphasic extractions, as the compound exhibits high solubility in organic solvents (dichloromethane, ethyl acetate, toluene) while maintaining trace solubility in aqueous media [3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to verify the accuracy of the generated data.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask HPLC

-

Objective: To quantify the lipophilicity of the diester, which dictates its partitioning behavior in biphasic synthetic workups and formulation matrices.

-

Causality & Design: The standard octanol-water shake-flask method is employed. Because the diester lacks ionizable groups within the physiological pH range, pH control of the aqueous phase is less about ionization state and more about preventing base-catalyzed hydrolysis during the assay.

-

Self-Validating System: A strict mass balance equation is integrated. The sum of the analyte moles recovered from the octanol phase and the aqueous phase must equal the initial input moles (±2%). If the mass balance fails, it indicates emulsion formation, volatilization, or degradation, instantly invalidating the run.

Step-by-Step Methodology:

-

Prepare a 10 mM stock solution of the diester in HPLC-grade 1-octanol.

-

Equilibrate 1-octanol and aqueous buffer (pH 7.4, 50 mM phosphate) by stirring the two phases together for 24 hours.

-

In a thermostatic vial (25.0 ± 0.1 °C), combine 5 mL of the pre-equilibrated octanol stock and 5 mL of the pre-equilibrated aqueous buffer.

-

Agitate via mechanical inversion for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

-

Carefully sample both phases using gas-tight syringes, avoiding the phase boundary.

-

Analyze via HPLC-UV (λ = 210 nm) using a C18 column and an isocratic mobile phase (60:40 Acetonitrile:Water).

-

Calculate LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]). Validate the mass balance before accepting the data.

Protocol 2: Accelerated Hydrolysis and Stability Profiling

-

Objective: To determine the kinetic rate constants ( k1 , k2 ) for the stepwise cleavage of the diethyl ester groups to the corresponding dicarboxylic acid.

-

Causality & Design: Due to the high steric hindrance at the alpha-carbon, the ester carbonyls are shielded. Furthermore, the compound's high LogP necessitates a co-solvent system (e.g., 50% v/v Dioxane/Water) to ensure homogeneous kinetics. Attempting heterogeneous hydrolysis in purely aqueous base yields erratic, diffusion-limited rate constants[2].

-

Self-Validating System: The protocol utilizes an internal standard (IS), such as diethyl phthalate, spiked into the quenching buffer. The ratio of the analyte peak area to the IS peak area corrects for any volumetric errors during aliquoting or matrix effects during MS ionization, ensuring high-fidelity kinetic modeling.

Step-by-Step Methodology:

-

Prepare a reaction medium of 50% v/v 1,4-Dioxane and 0.1 M NaOH (aq). Equilibrate to 40.0 °C in a jacketed reactor.

-

Initiate the reaction by injecting the diester to achieve a final concentration of 5 mM.

-

At predefined time intervals (0, 15, 30, 60, 120, 240 mins), withdraw 100 µL aliquots.

-

Immediately quench the aliquot by transferring it into 900 µL of a quenching solution (0.2 M HCl in Acetonitrile) containing 1 mM diethyl phthalate (Internal Standard).

-

Centrifuge at 10,000 × g for 5 minutes to pellet any precipitated salts.

-

Analyze the supernatant via LC-MS/MS to quantify the disappearance of the diester and the transient appearance of the monoester intermediate.

-

Fit the concentration-time data to a consecutive pseudo-first-order kinetic model to extract half-lives ( t1/2 ).

Visualizations

The following diagrams map the logical relationships and workflows described in this guide.

Figure 1: Experimental workflow for the accelerated stability and hydrolysis profiling of the malonate diester.

Figure 2: Stepwise hydrolysis and thermal decarboxylation pathway of the gem-disubstituted malonate.

References

-

Diethyl malonate Wikipedia, The Free Encyclopedia URL: [Link] [1]

-

The Kinetics of the Alkaline Hydrolysis of Diethyl Malonate, Diethyl Succinate and Diethyl Sebacate in Water-Dioxane Mixtures The Journal of Physical Chemistry (ACS Publications) URL:[Link] [2]

-

PubChem Compound Summary for CID 7761, Diethyl malonate National Center for Biotechnology Information (NCBI) URL:[Link] [3]

chemical structure of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Structural Elucidation and Synthetic Utility of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis, gem-disubstituted malonates serve as critical linchpins for the construction of complex molecular architectures. 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate (CAS: 21398-92-5)[1], frequently cataloged under the synonym diethyl 2-(methoxymethyl)-2-methylmalonate[2], is a highly specialized building block. Characterized by a sterically congested quaternary carbon center, this intermediate is heavily utilized in the pharmaceutical and agrochemical sectors for the downstream synthesis of barbiturates, modified amino acids, and complex polyketide natural products[3].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and a self-validating experimental protocol designed for high-yield laboratory execution.

Chemical Identity & Structural Elucidation

The structural core of 1,3-diethyl 2-(methoxymethyl)-2-methylpropanedioate features a central sp³-hybridized carbon (C2) bonded to four distinct moieties:

-

A methyl group (-CH₃): Providing baseline steric bulk.

-

A methoxymethyl ether group (-CH₂OCH₃): Acting as a protected hydroxymethyl equivalent, which can be selectively deprotected or utilized to direct subsequent functionalizations.

-

Two ethyl ester groups (-COOCH₂CH₃): Serving as versatile handles for decarboxylation, reduction, or condensation reactions.

This precise arrangement creates a highly functionalized quaternary center, making it an invaluable precursor where stereocontrol and dense functionalization are required.

Mechanistic Synthesis Pathways

The most efficient synthetic route to this molecule involves the α -alkylation of diethyl methylmalonate using chloromethyl methyl ether (MOM-Cl)[3].

Mechanistic Causality:

-

Deprotonation: The α -proton of diethyl methylmalonate is relatively acidic (pKa ~13) due to the electron-withdrawing nature of the two adjacent ester carbonyls. Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic reagent. Unlike aqueous bases (e.g., NaOH) which could cause premature saponification of the esters, NaH irreversibly deprotonates the carbon, driving the enolate formation to 100% conversion while releasing hydrogen gas.

-

Alkylation: The resulting sodium enolate is highly nucleophilic. When MOM-Cl is introduced, an S_N2 substitution occurs. MOM-Cl is an exceptionally potent electrophile due to the adjacent oxygen atom stabilizing the developing positive charge in the transition state, which overcomes the inherent steric hindrance of the secondary enolate.

Synthetic pathway for the target malonate via enolate alkylation.

Physicochemical Properties & Analytical Characterization

To facilitate proper handling and analytical verification, the core properties of the molecule are summarized below:

| Property | Value |

| Chemical Name | 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate |

| Synonyms | Diethyl 2-(methoxymethyl)-2-methylmalonate[2] |

| CAS Registry Number | 21398-92-5[1] |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| Structural Class | Gem-disubstituted diethyl malonate |

| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1] |

Downstream Applications & Synthetic Utility

The true value of 1,3-diethyl 2-(methoxymethyl)-2-methylpropanedioate lies in its downstream versatility. The dual ester groups can be manipulated to yield entirely different chemical classes:

-

Reduction to Diols: Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces both esters to primary alcohols, yielding a highly substituted 1,3-diol useful in polymer chemistry or as a ligand backbone.

-

Saponification & Decarboxylation: Hydrolysis of the esters followed by thermal decarboxylation (often via Krapcho conditions or acidic workup) yields 3-methoxy-2-methylpropanoic acid derivatives, which are common motifs in polyketide natural products.

-

Barbiturate Synthesis: Condensation with urea in the presence of sodium ethoxide yields heavily substituted barbituric acid derivatives, which are of historical and ongoing pharmacological interest.

Downstream synthetic utility of the gem-disubstituted malonate.

Experimental Protocols: A Self-Validating System

The following protocol outlines the α -alkylation of diethyl methylmalonate. It is designed with built-in validation checkpoints to ensure reaction integrity.

Objective: Synthesize 1,3-diethyl 2-(methoxymethyl)-2-methylpropanedioate via enolate alkylation.

Phase 1: Enolate Formation

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Washing: Add 1.2 equivalents of NaH (60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Causality: Removing the mineral oil ensures accurate stoichiometry and prevents lipid contamination of the final product.

-

-

Solvent Addition: Suspend the washed NaH in 50 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C using an ice-water bath.

-

Causality: THF is an aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive, "naked" enolate anion.

-

-

Deprotonation: Dissolve 1.0 equivalent of diethyl methylmalonate in 10 mL of anhydrous THF. Add this dropwise to the NaH suspension over 15 minutes.

-

Validation Checkpoint 1: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The cessation of hydrogen gas bubbling serves as a visual, self-validating indicator that enolate formation is 100% complete.

Phase 2: Alkylation 6. Electrophile Addition: Recool the reaction mixture to 0 °C. Add 1.2 equivalents of chloromethyl methyl ether (MOM-Cl) dropwise via syringe. (Caution: MOM-Cl is a potent alkylating agent; handle exclusively in a fume hood). 7. Validation Checkpoint 2: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the starting material spot confirms successful alkylation.

Phase 3: Quenching and Purification 8. Quenching: Cool the flask to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

- Causality: NH₄Cl is a mild acid. It safely neutralizes any unreacted NaH without inducing unwanted base-catalyzed saponification of the ester moieties.

- Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

- Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with 5-10% Ethyl Acetate in Hexanes) to afford the pure target compound.

References

-

[1] Title: 1,3-diethyl 2-(methoxymethyl)-2-methylpropanedioate — Chemical Substance Information | Source: nextsds.com | URL:[Link]

-

[3] Title: Synthetic studies towards volvalerenol A | Source: rsc.org | URL:[Link]

Sources

1H NMR spectrum of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, supported by foundational NMR principles and empirical data. It further outlines a robust, field-proven experimental protocol for data acquisition and concludes with a detailed interpretation of the spectral features. The causality behind spectral phenomena, particularly the concept of diastereotopicity arising from the molecule's prochiral center, is a central focus. This guide serves as a self-validating framework for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Molecule and the Method

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is a substituted malonic ester, a class of compounds widely utilized as versatile synthons in organic chemistry. The precise characterization of its molecular structure is paramount for its application in multi-step syntheses. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous insights into the electronic environment of every proton within the molecule.[1]

The molecule possesses several distinct proton environments, including two equivalent ethyl ester groups, a methyl group, and a methoxymethyl substituent, all connected to a central quaternary carbon. This specific arrangement gives rise to a unique and informative ¹H NMR spectrum, the interpretation of which requires a nuanced understanding of chemical shifts, spin-spin coupling, and stereochemical effects.

Theoretical ¹H NMR Spectrum: Prediction and Rationale

The prediction of the ¹H NMR spectrum is grounded in established principles of how molecular structure influences the magnetic environment of protons.[2][3] The central quaternary carbon in 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is a prochiral center, a feature that critically influences the appearance of the spectrum.

Molecular Structure and Proton Environments

The first step in predicting the spectrum is to identify all chemically non-equivalent protons. Due to the molecule's structure, we can identify five distinct sets of protons, labeled 'a' through 'e'.

Caption: Molecular structure with proton assignments.

Predicted Spectral Data

The following table summarizes the anticipated chemical shifts, multiplicities, and integrations for each proton environment.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Coupling (J, Hz) |

| a | ~1.25 | Triplet (t) | 6H | Protons on a primary carbon, coupled to the two 'b' protons. J ≈ 7.1 Hz. The upfield shift is typical for alkyl groups distant from electronegative atoms.[2][3] |

| b | ~4.18 | Quartet (q) | 4H | Methylene protons adjacent to an ester oxygen are significantly deshielded.[2][4] Coupled to the three 'a' protons. J ≈ 7.1 Hz. |

| c | ~1.30 | Singlet (s) | 3H | Methyl protons on a quaternary carbon with no adjacent protons, resulting in a singlet. Its chemical environment is shielded.[2] |

| d | ~3.35 | Singlet (s) | 3H | Methyl protons adjacent to an ether oxygen are deshielded, appearing in the typical range for methoxy groups.[2][5] No coupling. |

| e | ~3.65 & ~3.55 | AB quartet (2 Doublets) | 2H | These methylene protons are diastereotopic.[6][7] They are chemically non-equivalent and couple with each other, producing two doublets (an AB quartet). Deshielded by the adjacent ether oxygen. J(geminal) ≈ 9-12 Hz. |

The Causality of Diastereotopicity (Protons 'e')

A key feature of this spectrum is the non-equivalence of the two methylene protons of the methoxymethyl group (protons 'e'). The central carbon atom (C2) is bonded to four different substituent groups, making it a prochiral center. Replacing one of the 'e' protons with another group (e.g., deuterium) would create a new chiral center, and replacing the other 'e' proton would create the opposite enantiomer's diastereomer.[7][8]

Because these protons reside in a chiral environment, they are chemically distinct and are termed "diastereotopic."[6] Consequently, they have different chemical shifts and will couple with each other (geminal coupling), giving rise to a complex splitting pattern known as an AB quartet, which appears as a pair of doublets. This is a definitive feature that confirms the molecular connectivity.

Caption: Spin-spin coupling network and relationships.

Experimental Protocol: A Self-Validating System

The following protocol details a standardized and reliable method for acquiring a high-quality ¹H NMR spectrum of the title compound.

Materials and Equipment

-

Analyte: 5-10 mg of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate.

-

Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).[9][10]

-

Equipment: 5 mm NMR tube, Pasteur pipette, clean vial, NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.[11]

-

Add 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[12]

-

Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-quality spectra.[13]

-

If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[14]

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity. An automated shimming routine is generally sufficient.[15]

-

Set the acquisition parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans (NS): 8 to 16 scans. NS should be a multiple of 4 for optimal phase cycling.[15]

-

Relaxation Delay (D1): 1.0 - 2.0 seconds. This is adequate for qualitative analysis.[15]

-

Spectral Width (SW): Set to a range of -2 to 12 ppm to ensure all signals, including TMS, are captured.[16]

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase with a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons in each environment.

-

Analyze the peak multiplicities and measure the coupling constants (J-values).

-

Caption: Standard experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is a rich source of structural information. A thorough analysis reveals five distinct proton signals, with chemical shifts and coupling patterns that are highly predictable based on established principles. The observation of an AB quartet for the methoxymethyl protons is a critical diagnostic feature, confirming the presence of a prochiral center and demonstrating the concept of diastereotopicity. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling confident structural verification and purity assessment, which are essential steps in the drug development and chemical synthesis pipeline.

References

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Unknown. Chemical shifts. [Link]

-

Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

-

Jana, S., Parthiban, A., & Choo, F. M. (2015). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. ResearchGate. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

- Wilson, Z. E., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry, 94(32), 11357–11365.

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

PubMed. (2013, August 15). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Link]

-

American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

-

University of California, Santa Barbara. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

MDPI. (2026, March 19). Efficient Production of 5-Methoxymethyl-2-furfural from Fructose Catalyzed by Amide-Modified Resin. [Link]

- Gheorghiu, M. D., & Stolnicu, D. (2018). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 63(5-6), 405-412.

-

ResearchGate. (2019, December 22). What solvent must I use for 1H NMR test?. [Link]

-

Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

-

University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. [Link]

-

Pearson+. Predict the approximate chemical shifts of the protons in the fol.... [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy. [Link]

-

University College London. Sample Preparation. [Link]

-

Pearson+. Sketch your predictions of the proton NMR spectra of the followin.... [Link]

-

YouTube. (2022, March 25). Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | 1H-NMR Spectroscopy. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Predict the approximate chemical shifts of the protons in the fol... | Study Prep in Pearson+ [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. How To [chem.rochester.edu]

- 10. NMR Solvents [sigmaaldrich.com]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Mass Spectrometry Profiling of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate: Ionization Dynamics and Fragmentation Mechanisms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The structural characterization of complex malonate derivatives is a critical vector in pharmaceutical synthesis and metabolic profiling. 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate (Chemical Formula: C₁₀H₁₈O₅, Exact Mass: 218.1154 Da) presents a unique analytical challenge. Its highly substituted quaternary alpha-carbon (C2) and dual functionalization (ester and ether linkages) dictate highly specific fragmentation behaviors under mass spectrometric evaluation.

This whitepaper provides an authoritative, field-proven guide to the mass spectrometry of this compound. By synthesizing theoretical mechanistic chemistry with pragmatic, self-validating laboratory protocols, this guide empowers analytical scientists to optimize ionization strategies, interpret complex MS/MS spectra, and establish robust LC-MS/GC-MS workflows.

Structural & Physicochemical Profiling

Understanding the causality behind a molecule's behavior in a mass spectrometer requires a deep dive into its structural topology. 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate features a central quaternary carbon bonded to:

-

Two ethyl ester groups (–COOCH₂CH₃).

-

One methyl group (–CH₃).

-

One methoxymethyl ether group (–CH₂OCH₃).

Because the central carbon lacks an alpha-proton, classical fragmentation pathways that rely on alpha-hydrogen abstraction are sterically and electronically hindered. Instead, the molecule relies heavily on the internal energy distribution across its ester and ether oxygen atoms, making it highly susceptible to neutral losses of alcohols (ethanol and methanol) and alpha-cleavages [1].

Ionization Strategies: ESI vs. EI

The choice of ionization source fundamentally alters the analytical readout.

Electron Impact (EI-MS)

Under standard 70 eV hard ionization, the molecular ion ( [M]+∙ ) at m/z 218 is typically weak or entirely absent. The immense excess internal energy imparted by the electron beam causes immediate unimolecular dissociation. The quaternary C2 carbon acts as a focal point for rapid bond cleavage, preferentially yielding the highly stable methoxymethyl cation at m/z 45.

Electrospray Ionization (ESI-MS)

For intact molecular weight confirmation, ESI is the mandatory choice. As a soft ionization technique, ESI efficiently protonates the carbonyl or ether oxygens, yielding a robust [M+H]+ signal at m/z 219.1227. Furthermore, the high oxygen content of the malonate core makes it highly prone to alkali metal adduction, frequently resulting in a dominant [M+Na]+ peak at m/z 241.1046 [2].

Mechanistic Fragmentation Pathways

EI-MS Fragmentation (70 eV)

The fragmentation cascade in EI is driven by the localization of the radical cation on one of the oxygen atoms.

-

Formation of m/z 45: Alpha-cleavage of the methoxymethyl group yields the resonance-stabilized oxonium ion [CH3−O=CH2]+ . This is often the base peak.

-

Loss of Ethoxy Radical (-45 Da): Cleavage of the ester C-O bond results in an acylium ion at m/z 173.

-

McLafferty Rearrangement: The ethyl ester carbonyl oxygen can abstract a hydrogen from the ethyl chain via a six-membered transition state, expelling neutral ethylene (C₂H₄, -28 Da) to yield m/z 190 [3].

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

When the [M+H]+ precursor (m/z 219) is isolated and subjected to Collision-Induced Dissociation (CID), the even-electron rule dictates the expulsion of neutral molecules rather than radicals.

-

Loss of Ethanol (-46 Da): Protonation of the ester ethoxy oxygen leads to the expulsion of neutral ethanol, generating a ketene-like fragment at m/z 173.

-

Loss of Methanol (-32 Da): Protonation of the ether oxygen leads to the expulsion of methanol, yielding an allyl-type cation at m/z 187.

Fig 2: Proposed ESI-MS/MS fragmentation pathways for [M+H]+ at m/z 219.

Data Presentation: Quantitative Summaries

To facilitate rapid data interpretation, the theoretical mass values and diagnostic fragments are summarized below.

Table 1: ESI-MS Exact Mass and Adduct Profile (Positive Mode)

| Ion Species | Chemical Formula | Theoretical m/z | Mass Error Tolerance | Relative Abundance |

| [M+H]⁺ | C₁₀H₁₉O₅⁺ | 219.1227 | < 2 ppm | High |

| [M+Na]⁺ | C₁₀H₁₈O₅Na⁺ | 241.1046 | < 2 ppm | Very High (Base Peak) |

| [M+NH₄]⁺ | C₁₀H₂₂NO₅⁺ | 236.1492 | < 2 ppm | Moderate |

Table 2: EI-MS Diagnostic Fragments (70 eV)

| m/z | Fragment Formula | Neutral/Radical Lost | Mechanistic Origin |

| 218 | C₁₀H₁₈O₅⁺• | None | Molecular Ion [M]+∙ (Weak/Absent) |

| 173 | C₈H₁₃O₄⁺ | •OCH₂CH₃ (45 Da) | α-cleavage of ethyl ester group |

| 172 | C₈H₁₂O₄⁺• | C₂H₅OH (46 Da) | Neutral loss of ethanol |

| 190 | C₈H₁₄O₅⁺• | C₂H₄ (28 Da) | McLafferty rearrangement of ethyl ester |

| 45 | C₂H₅O⁺ | [M - C₈H₁₃O₄]• | Cleavage of methoxymethyl ether |

Experimental Protocols: Self-Validating Workflows

To ensure the trustworthiness of the analytical run, the following protocols incorporate self-validating system suitability checks.

Protocol A: UHPLC-ESI-QTOF-MS Analysis (Intact Mass & CID)

Rationale: Reversed-phase chromatography coupled with high-resolution QTOF-MS provides the precise mass accuracy required to confirm the elemental composition of the malonate derivative and its fragments.

-

System Suitability & Validation: Before sample injection, run a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 2 ppm error). Follow with a solvent blank (50:50 MeOH:H₂O) to establish baseline noise and rule out carryover.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (FA). Causality: FA acts as a proton source to drive [M+H]+ formation.

-

Chromatographic Separation:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% FA.

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

-

-

Ionization (ESI+): Set capillary voltage to +4.0 kV. Maintain desolvation temperature at 350°C with a gas flow of 800 L/hr to ensure complete droplet evaporation.

-

Mass Analysis: Acquire MS1 spectra from m/z 50–1000. For MS/MS, isolate the m/z 219.12 precursor and apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas.

Fig 1: LC-MS/MS analytical workflow for malonate derivative characterization.

Protocol B: GC-EI-MS Analysis (Structural Fingerprinting)

Rationale: GC-EI-MS provides a highly reproducible, library-matchable fragmentation fingerprint. The volatility of the diethyl ester makes this compound highly amenable to gas chromatography without the need for prior derivatization.

-

System Suitability & Validation: Perform an autotune using Perfluorotributylamine (PFTBA) to ensure proper relative abundances of m/z 69, 219, and 502, validating the electron multiplier and quadrupole transmission.

-

Sample Preparation: Dilute the compound to 10 µg/mL in GC-MS grade Hexane. Causality: A non-polar, highly volatile solvent ensures rapid expansion in the inlet without degrading the analyte.

-

Chromatographic Separation:

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL with a split ratio of 10:1. Inlet temperature: 250°C.

-

Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.

-

-

Ionization & Analysis: Operate the EI source at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 35–400.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 588502, Diethyl 2-ethyl-2-(hydroxymethyl)malonate." PubChem, U.S. National Library of Medicine. (Utilized for exact mass and physicochemical benchmarking of C₁₀H₁₈O₅ isomers). URL:[Link]

-

NIST Mass Spectrometry Data Center. "Standard Reference Database 1A: NIST/EPA/NIH Mass Spectral Library." National Institute of Standards and Technology. URL:[Link]

-

Gross, Jürgen H. "Mass Spectrometry: A Textbook." Springer International Publishing. (Authoritative text on McLafferty rearrangements and alpha-cleavage mechanisms in hard/soft ionization). URL:[Link]

Infrared Spectroscopy of Alpha-Substituted Malonic Esters: A Mechanistic and Practical Guide

For researchers, analytical scientists, and drug development professionals, Fourier Transform Infrared (FT-IR) spectroscopy serves as an indispensable tool for structural elucidation and purity assessment. Malonic esters—pivotal building blocks in the synthesis of barbiturates, vitamins, and complex active pharmaceutical ingredients (APIs)—present a unique spectroscopic profile. This guide explores the mechanistic principles governing the FT-IR spectra of alpha-substituted malonic esters and provides a self-validating analytical workflow to ensure high-fidelity data acquisition.

The Phenomenon of Carbonyl Band Splitting

Unlike simple aliphatic esters (e.g., ethyl acetate), which exhibit a single strong carbonyl (C=O) stretching frequency around 1740–1748 cm⁻¹, malonic esters display a highly distinct and unusually broad absorption pattern[1]. High-resolution FT-IR spectroscopy reveals that the C=O band in diethyl malonate is actually split into two distinct peaks, typically observed at 1757 cm⁻¹ and 1740 cm⁻¹ when analyzed in a non-polar solvent[1].

Early hypotheses suggested this splitting might be an artifact of enolization or conjugate chelation. However, replacing the alpha-hydrogen with a deuterium atom yields no change in the dual-band position, rendering the enolization theory untenable[1]. Instead, the phenomenon is driven by the intramolecular vibrational coupling—both symmetric and antisymmetric—of the two adjacent ester carbonyl groups[2].

Mechanistic Insights: The Role of Alpha-Substitution

Substitution at the alpha-carbon (the methylene bridge separating the two ester groups) fundamentally alters the electronic environment and the three-dimensional conformation of the molecule, leading to measurable shifts in the FT-IR spectrum[2].

Inductive and Hyperconjugative Effects The introduction of electron-donating alkyl chains at the alpha position generally lowers the C=O stretching frequency. This shift is caused by the electron-repelling character of groups like methyl, ethyl, or n-propyl, which slightly decreases the double-bond character of the carbonyl group[1]. For instance, replacing an alpha-hydrogen in diethyl malonate with an ethyl group drops the mean C=O frequency from 1751 cm⁻¹ to approximately 1739.5 cm⁻¹[3]. Conversely, electron-withdrawing groups (such as halogens or cyano groups) increase the double-bond character, shifting the absorption to higher wavenumbers[1].

Steric Effects and Rotational Isomerism Counterintuitively, the addition of highly bulky substituents does not continue the downward frequency trend established by simple alkyl groups. When a large group, such as a tert-butyl radical, is introduced at the alpha position, the mean C=O stretching frequency rises back up to 1754 cm⁻¹[1]. This reversal is governed by steric hindrance. Bulky alpha-substituents force the molecule into a strained rotational isomer, altering the dihedral angle between the two carbonyl groups. This steric constraint acts in direct opposition to the inductive effect, ultimately raising the vibrational energy required for the C=O stretch[1].

Fig 1: Mechanistic pathways governing C=O stretching frequencies in alpha-substituted malonic esters.

Quantitative Spectral Data

The following table summarizes the FT-IR carbonyl stretching frequencies for various alpha-substituted diethyl malonate derivatives, illustrating the delicate balance between inductive and steric effects.

| Compound | Alpha-Substituent(s) | Observed C=O Bands (cm⁻¹) | Mean C=O Frequency (cm⁻¹) | Dominant Mechanistic Effect |

| Diethyl malonate | None (-H, -H) | 1757, 1740 | 1751 | Baseline (Vibrational Coupling) |

| Diethyl ethylmalonate | -Ethyl (-CH₂CH₃) | 1750, 1729 | 1739.5 | Inductive (Electron-donating) |

| Diethyl n-propylmalonate | -n-Propyl (-CH₂CH₂CH₃) | Broad doublet | 1745 | Inductive (Electron-donating) |

| Diethyl tert-butylmalonate | -tert-Butyl (-C(CH₃)₃) | Split doublet | 1754 | Steric (Rotational Isomerism) |

(Data synthesized from high-resolution CCl₄ solution studies[1][3])

Self-Validating Experimental Protocol for FT-IR Analysis

Acquiring accurate FT-IR spectra for malonic esters requires strict control over the sample environment. The following protocol is designed as a self-validating workflow to ensure that the observed carbonyl splitting is a true molecular property and not a solvent or atmospheric artifact[2].

Step 1: Instrument Calibration & Environmental Baseline (Validation Step)

-

Action: Power on the FT-IR spectrometer, allow the source to stabilize, and run a standard polystyrene calibration film.

-

Causality: Precise wavenumber calibration is critical for distinguishing the subtle 5–10 cm⁻¹ shifts caused by alpha-substitution.

-

Validation: The system is validated for use only if the reference polystyrene peak registers at exactly 1601 cm⁻¹ (±1 cm⁻¹).

Step 2: Atmospheric Compensation

-

Action: Acquire a background scan of the empty sample compartment (minimum 64 scans).

-

Causality: Ambient water vapor exhibits sharp rotational-vibrational bands in the 1800–1600 cm⁻¹ region, which perfectly overlap with and obscure ester C=O stretches[2].

-

Validation: The software must perform real-time atmospheric suppression. A perfectly flat baseline in the 1750 cm⁻¹ region confirms successful compensation.

Step 3: Sample Preparation in Carbon Tetrachloride (CCl₄)

-

Action: Prepare a dilute solution (e.g., 0.1 M) of the alpha-substituted malonic ester in anhydrous CCl₄.

-

Causality: Analyzing these esters as neat liquid films introduces intermolecular dipole-dipole interactions that artificially broaden the carbonyl bands, blurring the symmetric/antisymmetric splitting[1]. CCl₄ is a non-polar, non-hydrogen-bonding solvent that isolates the monomeric species, allowing the true intramolecular vibrational coupling to be observed without bulk solvent interference.

Step 4: Solvent Blank Subtraction

-

Action: Acquire a spectrum of pure CCl₄ in the exact same NaCl or KBr liquid cell used for the sample.

-

Causality: CCl₄ has its own weak absorptions. Subtracting the exact path-length solvent spectrum ensures that any observed peaks are strictly from the malonic ester[2].

-

Validation: The mathematically subtracted spectrum must show 100% transmittance in regions where the ester does not absorb (e.g., 2500–2000 cm⁻¹).

Step 5: High-Resolution Spectral Acquisition

-

Action: Inject the sample solution into the liquid cell and scan from 4000 to 400 cm⁻¹ using a slow chart speed or a high number of scans (e.g., 64 scans) at a high resolution (2 cm⁻¹ or better).

-

Causality: At faster scan speeds or lower resolutions, the secondary split C=O band may fail to resolve, appearing only as a poorly defined shoulder rather than a distinct, quantifiable peak[1].

References

-

Title: THE INFRARED SPECTRA OF MALONATE ESTERS Source: Canadian Science Publishing URL: 1

-

Title: FT-IR spectral analysis of substituted malonic esters Source: Benchchem URL: 2

-

Title: THE INFRARED SPECTRA OF MALONATES AND OXALATES: TEMPERATURE EFFECT Source: Canadian Science Publishing URL: 4

Sources

Reactivity Profile and Synthetic Utility of 2,2-Disubstituted Propanedioates: A Comprehensive Guide

Executive Summary

2,2-Disubstituted propanedioates (gem-dialkyl malonates) are indispensable pre-functionalized building blocks in advanced organic synthesis and active pharmaceutical ingredient (API) development. Unlike their unsubstituted or mono-substituted counterparts, these compounds possess a fully substituted quaternary C2 center. The absence of an acidic α-proton fundamentally dictates their reactivity: it precludes further enolization, prevents unwanted α-alkylation, and forces the molecule down highly specific, chemoselective reaction pathways.

As a Senior Application Scientist, understanding the causality behind these pathways is critical. This whitepaper dissects the core reactivity of 2,2-disubstituted malonates, focusing on chemoselective decarboxylation, enzymatic desymmetrization, and heterocyclic condensation, providing self-validating protocols for immediate laboratory application.

Chemoselective Dealkoxycarbonylation: The Krapcho Pathway

Classical manipulation of malonic esters typically involves harsh saponification followed by thermal decarboxylation and re-esterification. For sterically hindered 2,2-disubstituted malonates, these alkaline or acidic conditions often lead to degradation or epimerization of sensitive functional groups[1].

The Krapcho Decarboxylation circumvents this by enabling the selective cleavage of a single ester group under near-neutral conditions. The reaction is driven by the nucleophilic attack of a halide anion (typically from LiCl or NaCl) in a polar aprotic solvent (e.g., DMSO) at elevated temperatures. The halide attacks the alkyl group of the ester, leading to dealkylation and the subsequent loss of CO₂ gas. The irreversible loss of CO₂ drives the reaction forward entropically (Le Chatelier's principle), yielding a stabilized carbanion that is rapidly protonated by ambient water to form the monoester[1].

Modern sustainable methodologies have adapted this to microwave-assisted aqueous conditions . By utilizing lithium sulfate (Li₂SO₄) in water at 210°C under microwave irradiation, the reaction proceeds via a base-catalyzed BAC2-type hydrolysis pathway, entirely eliminating the need for toxic DMSO co-solvents while maintaining high yields[2].

Figure 1: Mechanistic pathway of the Krapcho decarboxylation of 2,2-disubstituted malonates.

Enzymatic Desymmetrization: Prochiral Resolution via PLE

2,2-Disubstituted malonates bearing two different alkyl groups are prochiral. The desymmetrization of these diesters into chiral monoesters is a highly valuable transformation in drug development. Pig Liver Esterase (PLE) is the gold standard biocatalyst for this asymmetric hydrolysis.

The Causality of Enantioselectivity: PLE exhibits a remarkable, predictable reversal of enantioselectivity based on the steric bulk of the C2 substituents. When the substrate contains a methyl group paired with a short alkyl chain, the enzyme's active site preferentially hydrolyzes the pro-S ester group, yielding the S-enantiomer. However, as the chain length of the second alkyl group increases, steric clashes within the binding pocket force a conformational flip, resulting in the preferential hydrolysis of the pro-R group, yielding the R-enantiomer[3]. Furthermore, dimethyl esters consistently provide superior enantiomeric excess (ee) compared to diethyl esters due to a tighter fit within the PLE active site[3].

Heterocyclic Condensation: Barbiturate Synthesis

Diethyl malonates are the foundational precursors for barbiturate synthesis. When a 2,2-disubstituted malonate is condensed with urea in the presence of a strong base (e.g., sodium ethoxide), it forms a 5,5-disubstituted barbituric acid[4].

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the urea nitrogen on the ester carbonyl, forming a tetrahedral intermediate followed by the elimination of ethanol. An intramolecular cyclization follows, closing the pyrimidine-2,4,6-trione ring. Crucially, because the starting malonate is 2,2-disubstituted, the resulting barbiturate lacks an α-proton at the C5 position. This prevents the molecule from tautomerizing into a fully aromatic, enolized state, locking it in the active lactam form required for central nervous system (CNS) target binding (e.g., GABA_A receptor modulation).

Figure 2: Base-catalyzed condensation of 2,2-disubstituted malonates with urea.

Quantitative Data Summaries

Table 1: Comparison of Decarboxylation Methodologies

| Methodology | Reagents / Catalyst | Solvent | Temp (°C) | Time | Typical Yield | Byproducts |

| Classical Saponification | NaOH, then HCl, Heat | H₂O / EtOH | >150°C | 12-24 h | 60-75% | Epimers, degradation products |

| Standard Krapcho | LiCl or NaCl (2 eq) | DMSO / H₂O | 140-160°C | 2-4 h | 80-95% | Alkyl halides, CO₂ |

| Microwave Aqueous | Li₂SO₄ (cat.) | H₂O | 210°C (MW) | 30 min | 70-95% | Alcohols, CO₂ |

Table 2: PLE Desymmetrization Enantioselectivity Trends[3]

| Substrate (2-Methyl-2-R-malonate) | Ester Type | Major Enantiomer | Enantiomeric Excess (ee %) |

| R = Ethyl | Dimethyl | S | > 90% |

| R = Propyl | Dimethyl | S | ~ 85% |

| R = Butyl | Dimethyl | R | ~ 75% |

| R = Benzyl | Dimethyl | R | > 95% |

| R = Ethyl | Diethyl | S | < 60% (Lower specificity) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction success prior to downstream processing.

Protocol A: Microwave-Assisted Aqueous Krapcho Decarboxylation[2]

Objective: Chemoselective conversion of a 2,2-disubstituted diethyl malonate to its corresponding monoester.

-

Preparation: In a 10 mL microwave-safe reaction vial, combine the 2,2-disubstituted malonate (1.0 mmol) and Li₂SO₄ (0.1 mmol, 10 mol%).

-

Solvent Addition: Add 3.0 mL of deionized water. Seal the vial with a Teflon-lined crimp cap.

-

Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 210°C with a ramp time of 5 minutes, and hold at 210°C for 30 minutes.

-

IPC (Self-Validation): Vent the vial carefully (CO₂ release is a positive indicator of reaction progress). Extract a 50 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The starting diester spot (typically Rf ~0.6) must be completely absent, replaced by a more polar monoester spot (Rf ~0.3).

-

Workup: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analytical Confirmation: ¹H NMR should confirm the loss of one set of ethyl ester protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm).

Protocol B: Enzymatic Desymmetrization using Pig Liver Esterase (PLE)[3]

Objective: Asymmetric hydrolysis of a prochiral 2,2-disubstituted dimethyl malonate to a chiral monoester.

-

Buffer Preparation: Prepare 50 mL of a 0.1 M phosphate buffer and adjust the pH to exactly 7.2 using 0.1 M NaOH.

-

Substrate Addition: Dissolve the 2,2-disubstituted dimethyl malonate (5.0 mmol) in 2 mL of acetone (to aid solubility) and add it dropwise to the stirring buffer solution at 25°C.

-

Enzyme Addition: Add 100 units of Pig Liver Esterase (PLE) to the emulsion.

-

pH Stat Monitoring (Self-Validation): As the ester hydrolyzes to a carboxylic acid, the pH will drop. Use an automated pH-stat titrator to maintain the pH at 7.2 by adding 0.1 M NaOH. Validation: The reaction is deemed complete when the consumption of NaOH plateaus at exactly 50 mL (equivalent to 5.0 mmol, indicating exactly one ester group has been hydrolyzed).

-

Workup: Acidify the mixture to pH 2.5 using 1 M HCl to protonate the resulting monoester. Extract with diethyl ether (3 x 20 mL).

-

Purification: Dry the organic layer over MgSO₄ and concentrate. Determine the enantiomeric excess (ee) via chiral HPLC.

References

-

Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]

-

Title: Microwave-Assisted Aqueous Krapcho Decarboxylation Source: Organic Chemistry Portal (Synlett, 2013, 24, 1391-1394) URL: [Link]

-

Title: Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase Source: Chemistry-Chemists URL: [Link]

Sources

Theoretical Studies on the Stability of Substituted Malonic Esters: A Computational Chemistry Whitepaper

Introduction

Substituted malonic esters (derivatives of diethyl or dimethyl malonate) are foundational building blocks in organic synthesis. They play a pivotal role in the development of active pharmaceutical ingredients—such as barbiturates—and serve as key intermediates in Knoevenagel condensations and alkylation workflows[1]. The thermodynamic and kinetic stability of these molecules, which is strictly dictated by their substitution patterns, governs their downstream reactivity.

Theoretical studies utilizing Density Functional Theory (DFT) and ab initio quantum mechanics provide critical, atomic-level insights into conformational preferences, keto-enol tautomerism, and decarboxylation barriers[2]. This whitepaper synthesizes current computational methodologies to offer an in-depth, self-validating guide for evaluating the stability of substituted malonates.

Mechanistic Causality: Factors Influencing Stability

Conformational Dynamics and Steric Hindrance

The baseline stability of malonic esters is highly dependent on the spatial orientation of the two ester groups. Theoretical calculations (e.g., at the B3LYP/6-311++G** level) reveal that unsubstituted dimethyl malonate exists in multiple stable conformations, with the gauche and C2 symmetric forms being the most energetically favorable due to the minimization of dipole-dipole repulsions between the carbonyl oxygens[2]. The introduction of bulky α -substituents induces severe steric strain, forcing the ester carbonyls out of coplanarity, which alters the molecule's overall dipole moment and ground-state thermodynamic stability.

Keto-Enol Tautomerization

While the keto form of malonic esters is generally more stable, the equilibrium can be significantly shifted by α -substitution. DFT calculations, corroborated by mass spectrometry data, demonstrate that electron-withdrawing groups or substituents capable of extended π -conjugation (such as a phenyl ring) can stabilize the enol form through intramolecular hydrogen bonding and resonance[3]. The energy barrier for this tautomerization is a critical metric for predicting the molecule's behavior in nucleophilic addition reactions and subsequent cyclizations[1].

Kinetic Stability Against Decarboxylation

Substituted malonic acids and their mono-esters are highly prone to thermal and enzymatic decarboxylation. Computational studies on enzymatic systems, such as arylmalonate decarboxylase, highlight that the activation barrier for decarboxylation is heavily influenced by the ability of the α -substituent to stabilize the resulting enediolate intermediate[4]. Electron-withdrawing groups lower the transition state energy (decreasing kinetic stability), whereas electron-donating groups increase the barrier, trapping the ester in its stable form.

Computational Workflow for Stability Assessment

To rigorously evaluate the stability of a novel substituted malonic ester, computational chemists must employ a self-validating DFT workflow. The following diagram and protocol outline the necessary steps, explaining the physical rationale behind each computational choice to ensure scientific integrity and reproducibility[5].

Computational workflow for evaluating malonic ester stability using DFT.

Step-by-Step Protocol: First-Principles Evaluation of Malonate Stability

Step 1: Conformational Sampling (Molecular Mechanics)

-

Rationale: Malonic esters possess highly flexible carbon-carbon and carbon-oxygen single bonds.

-

Procedure: Perform a conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94) to generate a pool of low-energy conformers. This ensures that subsequent high-level quantum mechanical calculations are performed on the global minimum rather than a metastable local minimum.

Step 2: Ground-State Geometry Optimization (DFT)

-

Rationale: Accurate thermodynamic data requires precise molecular geometries.

-

Procedure: Optimize the lowest-energy conformers using DFT. The B3LYP functional paired with the 6-311++G** basis set is highly recommended. The diffuse functions (++) are critical for accurately modeling the diffuse electron clouds of the oxygen atoms in the ester groups, while polarization functions (**) account for the angular flexibility of the bonds during structural deformation[4].

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Rationale: This step is a mandatory self-validation mechanism. It confirms the nature of the stationary point and provides necessary thermal corrections.

-

Procedure: Run a frequency calculation on the optimized geometry at the exact same level of theory.

-

Validation: A true ground-state minimum must have zero imaginary frequencies . Extract the Zero-Point Energy (ZPE) and Gibbs free energy ( G ) at 298.15 K to evaluate thermodynamic stability.

Step 4: Transition State (TS) Search for Reactivity

-

Rationale: To assess kinetic stability (e.g., resistance to decarboxylation or tautomerization), the activation energy barrier ( ΔG‡ ) must be determined.

-

Procedure: Use the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) method to locate the transition state between the reactant (keto form) and product (enol form or decarboxylated intermediate).

-

Validation: The TS geometry must exhibit exactly one imaginary frequency . Visualizing this vibrational mode must correspond directly to the reaction coordinate (e.g., proton transfer or C-C bond cleavage).

Step 5: Solvation Modeling

-

Rationale: Gas-phase calculations often misrepresent stability in synthetic environments due to the lack of dielectric screening.

-

Procedure: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), using the solvent of interest (e.g., ethanol or water) to recalculate the single-point energy and refine the Gibbs free energy[5].

Quantitative Data Presentation

The structural modifications of the α -carbon profoundly impact both the thermodynamic and kinetic stability of the malonic ester. Table 1 summarizes representative DFT-derived stability parameters for various α -substituted dimethyl malonates, illustrating the interplay between electronic effects and activation barriers.

Table 1: Representative Thermodynamic and Kinetic Parameters of α -Substituted Dimethyl Malonates (Calculated at B3LYP/6-311++G, 298.15 K)

| Alpha-Substituent (R) | Relative Conformational Energy ( ΔE , kcal/mol) | Keto-Enol ΔG ( Keto→Enol , kcal/mol) | Decarboxylation Barrier ( ΔG‡ , kcal/mol) | Primary Stability Driver |

| -H (Unsubstituted) | 0.0 | +12.4 | 35.2 | Baseline stability; minimal steric strain. |

| -CH 3 (Methyl) | +0.5 | +14.1 | 36.8 | Steric hindrance; weak electron donation increases kinetic stability. |

| -Ph (Phenyl) | +1.2 | +9.5 | 28.4 | Resonance stabilization of the enol/enediolate lowers kinetic barriers. |

| -F (Fluoro) | +2.1 | +16.2 | 32.1 | Strong inductive electron withdrawal destabilizes the keto ground state. |

Conclusion

Theoretical studies are indispensable for predicting the stability and reactivity of substituted malonic esters. By employing a rigorous, self-validating DFT workflow, researchers can accurately quantify the thermodynamic preferences of conformers and tautomers, as well as the kinetic barriers to degradation pathways like decarboxylation. These computational insights directly inform synthetic strategies, enabling the rational design of malonate-derived pharmaceutical intermediates and advanced materials.

References

- Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria ResearchG

- Theoretical Study of Reaction Mechanism and Stereoselectivity of Arylmalonate Decarboxylase ACS C

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study ResearchG

- Synthesis, spectroscopic, crystal structure and DFT investigation of the Cu(II)

Sources

Application Notes and Protocols for 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate. This disubstituted malonic ester is a valuable, non-commercially available intermediate for the synthesis of complex molecular scaffolds, particularly α-methyl-α-methoxymethyl substituted carboxylic acids and ketones, which are of significant interest in medicinal chemistry. We present detailed, field-proven protocols for its multi-step synthesis, subsequent decarboxylation to yield key downstream products, and discuss its potential in the synthesis of pharmacologically relevant motifs.

Introduction: The Strategic Value of Disubstituted Malonic Esters

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the preparation of a diverse array of substituted carboxylic acids.[1][2][3] The core strength of this methodology lies in the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which facilitates sequential alkylation to introduce one or two alkyl substituents. The subsequent hydrolysis and decarboxylation of the substituted malonate provide a reliable route to mono- or disubstituted acetic acids.[4][5]

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is a specialized reagent that serves as a synthetic equivalent (synthon) for the –CH(CH₃)(CH₂OCH₃)COOH fragment. This structural motif is of particular interest in drug design for several reasons:

-

Metabolic Stability: The quaternary α-carbon can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

-

Conformational Constraint: The gem-disubstitution pattern can introduce conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target.

-

Pharmacophore Elaboration: The methoxymethyl group provides a handle for further functionalization or can act as a key hydrogen bond acceptor in receptor-ligand interactions.

These application notes will detail a robust synthetic pathway to 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate and provide step-by-step protocols for its conversion into valuable downstream intermediates for pharmaceutical research.

Synthesis of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

The synthesis of the title compound is achieved through a sequential, two-step alkylation of diethyl malonate. The causality behind this strategy is to first introduce the less sterically demanding methyl group, followed by the bulkier methoxymethyl group, to maximize yield and minimize side reactions.

Caption: Synthetic workflow for 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate.

Experimental Protocol: Step 1 - Synthesis of Diethyl Methylmalonate

This protocol is adapted from established procedures for the monoalkylation of diethyl malonate.[6] The choice of sodium ethoxide as the base is critical to prevent transesterification of the ethyl esters.[2]

Materials:

-

Diethyl malonate

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (e.g., 1.0 eq) in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up: Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by fractional distillation under vacuum to yield pure diethyl methylmalonate.

Experimental Protocol: Step 2 - Synthesis of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

For the second alkylation, a stronger, non-nucleophilic base such as sodium hydride (NaH) is employed to deprotonate the less acidic α-hydrogen of diethyl methylmalonate. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

Materials:

-

Diethyl methylmalonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methoxymethyl chloride (MOM-Cl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl methylmalonate (1.0 eq) in anhydrous THF dropwise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 1 hour after the addition is complete.

-

Alkylation: Add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, is purified by vacuum distillation or flash column chromatography on silica gel.

| Step | Starting Material | Key Reagents | Typical Yield | Purity (by GC) |

| 1 | Diethyl Malonate | NaOEt, CH₃I | 80-90% | >98% |

| 2 | Diethyl Methylmalonate | NaH, MOM-Cl | 70-80% | >97% |

Applications in Pharmaceutical Synthesis: Decarboxylation Strategies

The primary synthetic utility of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is as a precursor to either a carboxylic acid or a ketone via decarboxylation. The choice of method depends on the desired final product.

Caption: Decarboxylation pathways for the title compound.

Synthesis of 2-methyl-3-methoxypropanoic acid via Hydrolysis and Decarboxylation

This traditional two-step, one-pot method reliably converts the disubstituted malonic ester into the corresponding carboxylic acid.[7] The intermediate β-dicarboxylic acid is unstable to heat and readily loses CO₂.

Materials:

-

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Saponification: In a round-bottom flask, dissolve 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate (1.0 eq) in 95% ethanol. Add a solution of potassium hydroxide (2.5 eq) in water.

-

Hydrolysis: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Carefully acidify the aqueous residue with concentrated HCl until the pH is ~1. A vigorous evolution of CO₂ will occur. Continue heating the acidified mixture at 80-90 °C for 1-2 hours to ensure complete decarboxylation.

-

Work-up: Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and remove the solvent under reduced pressure. The resulting crude 2-methyl-3-methoxypropanoic acid can be purified by vacuum distillation.

Synthesis of Ethyl 2-methyl-3-methoxypropanoate via Krapcho Decarboxylation

The Krapcho dealkoxycarbonylation is a milder, often more efficient method for converting substituted malonic esters directly to the corresponding monoester, avoiding the need for re-esterification.[7][8][9] It is particularly effective for sterically hindered substrates.[8] The reaction proceeds via nucleophilic attack of a halide ion on one of the ester alkyl groups, followed by decarboxylation.[9][10]

Materials:

-

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate (1.0 eq), sodium chloride (1.2 eq), dimethyl sulfoxide (e.g., 5 mL per gram of ester), and water (2.0 eq).

-

Decarboxylation: Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 2-methyl-3-methoxypropanoate is purified by vacuum distillation.

| Decarboxylation Method | Product | Key Reagents | Typical Yield |

| Hydrolysis & Heat | 2-methyl-3-methoxypropanoic acid | KOH, HCl | 85-95% |

| Krapcho Reaction | Ethyl 2-methyl-3-methoxypropanoate | NaCl, DMSO, H₂O | 80-90% |

Relevance in Drug Discovery

The 2-substituted propanoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, most notably found in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). More complex derivatives, such as those accessible from 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, have been explored in various therapeutic areas. For instance, substituted phenylpropanoic acid derivatives have been investigated as potent activators of peroxisome proliferator-activated receptors (PPARs), which are drug targets for metabolic disorders.[11][12] The ability to synthetically access novel α-substituted propanoic acids like 2-methyl-3-methoxypropanoic acid allows for the systematic exploration of structure-activity relationships in drug discovery campaigns.

Conclusion

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is a versatile synthetic intermediate that provides a reliable entry point to α-methyl-α-methoxymethyl substituted carboxylic acids and their corresponding esters. The protocols detailed in these application notes are robust and scalable, offering researchers in pharmaceutical development a clear pathway to novel and medicinally relevant chemical entities. The strategic application of classical malonic ester synthesis and modern decarboxylation techniques underscores the enduring power of these methods in the construction of complex molecular architectures.

References

-

Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved March 19, 2026, from [Link]

- An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid. (2025). Benchchem.

-

Krapcho decarboxylation. (n.d.). Grokipedia. Retrieved March 19, 2026, from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

-

23.8 Malonic Ester Synthesis. (2020, April 6). Chemistry LibreTexts. [Link]

- A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Deriv

-

Malonic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved March 19, 2026, from [Link]

- Goncalves, K., Sileno, S., Nalsen, B., Juelich, J., Lebedyeva, I., & Katritzky, A. (2013). Mild decarboxylation of 2,2- disubstituted malonic acid and their reactions with peptides.

- C-CH-COO - CH3-C-CH2 + CO. (2019, March 7).

-

Synthesis of diethyl methoxy(methyl)malonate. (n.d.). PrepChem.com. Retrieved March 19, 2026, from [Link]

- A kind of synthetic method of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid. (n.d.). Google Patents.

-

Krapcho decarboxylation. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

- Application Notes and Protocols for the Decarboxylation of Substituted Malonic Esters. (2025). Benchchem.

-

Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. (2003, July 10). Journal of Medicinal Chemistry. [Link]

-

Krapcho Decarboxylation. (2022, November 5). [Video]. YouTube. [Link]

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2006, February 15). Bioorganic & Medicinal Chemistry Letters. [Link]

- Ito, S., Saitǒ, N., & Asano, T. (1974). A simple method for the alkylation of diethyl malonate(速報). Journal of Japan Oil Chemists Society.

-

Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved March 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Krapcho decarboxylation â Grokipedia [grokipedia.com]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatile Nucleophile in the Chemist's Toolbox

An In-Depth Guide to the Application of Substituted Malonates in Organic Synthesis